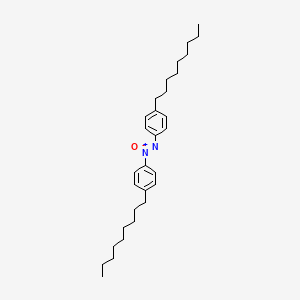
5-Fluoropyridine-3-carbaldehyde
Vue d'ensemble
Description
5-Fluoropyridine-3-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₆H₄FNO. It finds application in various scientific research fields due to its unique properties, including its reactivity and the presence of the fluorine atom. It is used in the preparation of peptidomimetics as inhibitors of cysteine proteases .
Synthesis Analysis
The synthesis of 5-Fluoropyridine-3-carbaldehyde involves several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . One of the primary applications of 5-fluoropyridine-3-carbaldehyde lies in organic synthesis.
Molecular Structure Analysis
The molecular structure of 5-Fluoropyridine-3-carbaldehyde is characterized by the presence of a fluorine atom, which contributes to its unique properties. The presence of the fluorine atom makes it less reactive than its chlorinated and brominated analogues .
Chemical Reactions Analysis
The chemical reactions involving 5-Fluoropyridine-3-carbaldehyde are characterized by its reactivity and the presence of the fluorine atom. It was then reduced in two steps to form 3-aminopyridine 73, converted into 3-fluoropyridine 74 by the Baltz-Schiemann reaction, and afterwards was transformed into 3-deoxy-3-fluoropyridoxamine 5′-phosphate (F-PMP) (7527) .
Physical And Chemical Properties Analysis
5-Fluoropyridine-3-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₆H₄FNO. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Applications De Recherche Scientifique
2. Synthesis of Fluorinated Pyridines Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
3. Pharmaceutical Applications The inclusion of fluorine atoms or heterocyclic moiety into drug structures represents a recurrent motif in medicinal chemistry . The combination of these two features is constantly appearing in new molecular entities with various biological activities . This is demonstrated by the increasing number of newly synthesized fluorinated heterocyclic compounds among the Food and Drug Administration FDA-approved drugs .
4. Synthesis of Fluorinated Pyridines Fluoropyridines are of significant interest due to their unique physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues, making the synthesis of fluoropyridines a challenging problem . 5-Fluoropyridine-3-carbaldehyde can be used in the synthesis of various fluoropyridines, including di-, tri-, and polyfluoropyridines . These fluoropyridines have potential applications as imaging agents for various biological applications .
5. Material Science 5-Fluoropyridine-3-carbaldehyde has diverse applications ranging from medicinal chemistry to material science. It can be used in the development of new materials with improved physical and biological properties.
6. Suzuki–Miyaura Coupling The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds . 5-Fluoropyridine-3-carbaldehyde can potentially be used in this reaction to synthesize a wide range of (hetero)aryl, alkenyl, and alkynyl moieties .
7. Vibrational Spectroscopy 5-Fluoropyridine-3-carbaldehyde, along with other pyridinecarboxaldehydes, has been the subject of several experimental and theoretical investigations . These compounds have been studied using Fourier transform infrared, Fourier transform Raman, and UV–visible spectroscopy . These studies provide valuable information about the structural, energetic, and vibrational properties of these compounds .
8. Nonlinear Optical (NLO) Properties Theoretical evaluations of the nonlinear optical (NLO) properties of 5-Fluoropyridine-3-carbaldehyde and related compounds have been conducted . These studies contribute to the understanding of the electronic structure of these compounds and their potential applications in optoelectronic devices .
9. Synthesis of Peptide Derivatives 5-Fluoropyridine-3-carbaldehyde can be used in multi-component Ugi reactions for the synthesis of peptide derivatives . These derivatives have potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
5-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPXZFGQVDIXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556450 | |
| Record name | 5-Fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyridine-3-carbaldehyde | |
CAS RN |
39891-04-8 | |
| Record name | 5-Fluoronicotinaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)



![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)
![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)





